molecular formula C19H16FN5O B11223387 N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11223387
M. Wt: 349.4 g/mol
InChI Key: XYVOAZZKGJVDLA-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Properties

Molecular Formula

C19H16FN5O

Molecular Weight

349.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H16FN5O/c1-2-26-17-6-4-3-5-16(17)24-18-15-11-23-25(19(15)22-12-21-18)14-9-7-13(20)8-10-14/h3-12H,2H2,1H3,(H,21,22,24)

InChI Key

XYVOAZZKGJVDLA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 4-amino-1H-pyrazole and 2,4-dichloropyrimidine under basic conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Bases like sodium hydride or potassium carbonate are used in nucleophilic substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the substituents introduced.

Scientific Research Applications

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied as a potential kinase inhibitor, which can be useful in the treatment of cancers and inflammatory diseases.

    Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and protein interactions.

    Chemical Biology: It serves as a tool compound to investigate the role of specific kinases in various biological processes.

Mechanism of Action

The compound exerts its effects primarily through inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-(2-ethoxyphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. The presence of both ethoxy and fluorophenyl groups enhances its binding affinity and selectivity towards certain kinases compared to its analogs.

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